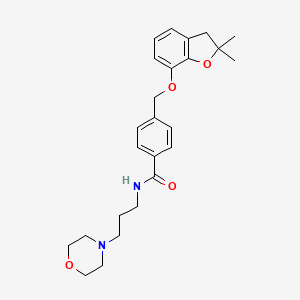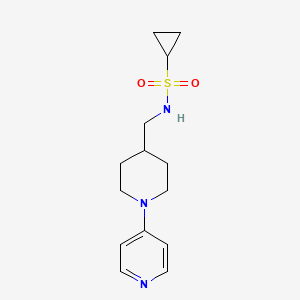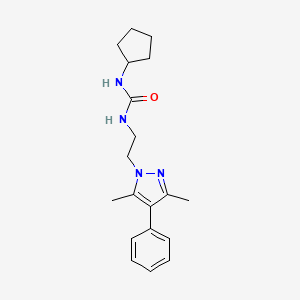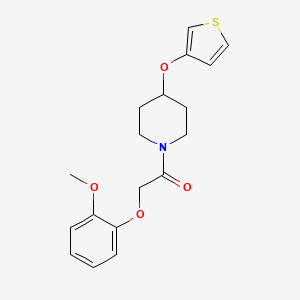
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure that combines nicotinic acid and a 1,2,4-oxadiazole moiety, making it a subject of interest for various fields including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The compound “Nicotinic acid - 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)” is a complex molecule that contains a 1,2,4-oxadiazole moiety. This heterocyclic scaffold is found in many marketed drugs and has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the pathogens causing these infectious diseases.
Mode of Action
The mode of action of this compound involves its interaction with its targets, which are the pathogens causing infectious diseases. The 1,2,4-oxadiazole moiety in the compound possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This allows the compound to interact with its targets and cause changes that inhibit the pathogens’ activities.
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens it targets, leading to their inhibition. The exact pathways affected would depend on the specific pathogen, but they could include those involved in the pathogens’ growth, replication, or virulence. The downstream effects of this inhibition would be a reduction in the severity of the infectious disease caused by the pathogen .
Result of Action
The result of the compound’s action is the inhibition of the pathogens it targets, leading to a reduction in the severity of the infectious disease caused by these pathogens. For example, 1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the temperature. For example, the synthesis of 1,2,4-oxadiazole derivatives has been carried out in a NaOH–DMSO medium at ambient temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) typically involves the formation of the 1,2,4-oxadiazole ring followed by its coupling with nicotinic acid and piperidine. One common method involves the cyclization of amidoxime with acyl chloride to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at controlled temperatures ranging from 0°C to 110°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, the use of industrial-grade solvents and reagents, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the nicotinic acid moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-infective and anticancer activities.
Industry: It may have applications in the development of new materials and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Nicotinic Acid Derivatives: Compounds that include the nicotinic acid moiety and exhibit similar biological activities.
Uniqueness
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid is unique due to its combination of the nicotinic acid and 1,2,4-oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C6H5NO2/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;8-6(9)5-2-1-3-7-4-5/h7,9H,2-5H2,1H3;1-4H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMNFIECVITNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2.C1=CC(=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide](/img/structure/B2844427.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2844434.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2844447.png)
![3-(3-chlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844448.png)
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)

